molecular formula C13H16BrNO3 B6462107 12-bromo-6-methyl-2-oxa-6-azatricyclo[8.4.0.0^{3,8}]tetradeca-1(14),10,12-triene-3,9-diol CAS No. 2548987-47-7

12-bromo-6-methyl-2-oxa-6-azatricyclo[8.4.0.0^{3,8}]tetradeca-1(14),10,12-triene-3,9-diol

Cat. No. B6462107
M. Wt: 314.17 g/mol
InChI Key: YLHNNNJDAYNMMN-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule with multiple functional groups, including a bromine atom, a methyl group, an oxygen atom, and two hydroxyl groups. It also appears to have a tricyclic structure .


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds have been synthesized using transition metal-free one-pot cascade synthesis methods. These methods often involve tandem C–N, C–O bond formation reactions .


Molecular Structure Analysis

The molecular structure of this compound is likely complex due to its tricyclic nature and the presence of multiple functional groups. The exact structure would need to be determined through methods such as X-ray crystallography or NMR spectroscopy .


Chemical Reactions Analysis

The chemical reactions involving this compound would likely be influenced by its functional groups. The bromine atom could potentially be involved in substitution reactions, while the hydroxyl groups could be involved in condensation reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups and structure. For example, the presence of a bromine atom could increase its molecular weight and potentially its reactivity .

Future Directions

The future research directions for this compound would depend on its potential applications. If it has pharmaceutical potential, future research could involve studying its biological activity and optimizing its properties for drug development .

properties

IUPAC Name

8-bromo-2-methyl-3,4,10,10a-tetrahydro-1H-chromeno[3,2-c]pyridine-4a,10-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16BrNO3/c1-15-5-4-13(17)10(7-15)12(16)9-6-8(14)2-3-11(9)18-13/h2-3,6,10,12,16-17H,4-5,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLHNNNJDAYNMMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2(C(C1)C(C3=C(O2)C=CC(=C3)Br)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16BrNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

12-Bromo-6-methyl-2-oxa-6-azatricyclo[8.4.0.0^{3,8}]tetradeca-1(14),10,12-triene-3,9-diol

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